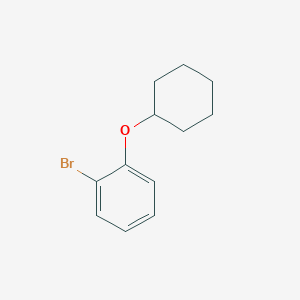

1-Bromo-2-(cyclohexyloxy)benzene

Description

Contextual Significance of Aryl Bromides and Alkoxyaromatics

Aryl bromides are a class of organic compounds where a bromine atom is directly attached to an aromatic ring. They are widely utilized as key starting materials in a multitude of organic reactions, most notably in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond, with its moderate reactivity, provides a reliable handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes aryl bromides indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Alkoxyaromatics, on the other hand, are compounds containing an alkoxy group (-OR) attached to an aromatic ring. This functional group can influence the electronic properties of the aromatic ring and can participate in various chemical transformations. The presence of an alkoxy group can also impart desirable physicochemical properties to a molecule, such as improved solubility and modified biological activity. The combination of these two functional groups in 1-Bromo-2-(cyclohexyloxy)benzene creates a molecule with a rich and varied chemical reactivity.

Positioning of this compound within Chemical Discovery

This compound serves as a crucial building block in the exploration of new chemical entities. Its utility lies in its ability to undergo a variety of chemical transformations at both the aryl bromide and the alkoxyaromatic moieties. The bromine atom can be readily displaced or can participate in a range of coupling reactions, while the cyclohexyloxy group can be modified or can influence the reactivity of the aromatic ring. This dual functionality allows for the construction of complex molecular scaffolds from a relatively simple starting material.

The ortho-substitution pattern of this compound is particularly significant. The proximity of the bulky cyclohexyloxy group to the bromine atom can influence the regioselectivity and stereoselectivity of reactions at the aromatic ring, offering a level of control that is not possible with other isomers. This makes it a valuable tool for the synthesis of highly substituted and sterically hindered aromatic compounds.

Foundational Research Imperatives for this compound

The primary research imperatives for this compound are centered on fully elucidating its synthetic potential. This includes:

Development of efficient and scalable synthetic routes: While the compound is commercially available, the development of novel and improved synthetic methods is crucial for its widespread application.

Exploration of its reactivity in a broad range of chemical transformations: A thorough understanding of how this compound behaves in different reaction conditions is essential for its effective use as a synthetic intermediate. This includes studying its participation in various cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.

Application in the synthesis of novel bioactive molecules and functional materials: The ultimate goal of studying this compound is to utilize its unique properties to create new molecules with valuable applications in medicine, agriculture, and materials science.

While specific, detailed research findings on this compound remain somewhat limited in publicly accessible literature, its structural motifs are present in a variety of compounds that have been investigated for their biological activity. For instance, compounds containing both bromo and alkoxy functionalities have been explored for their potential as antibacterial and anti-urease agents. plos.org The investigation of this compound itself in these areas represents a promising avenue for future research.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-cyclohexyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEXSMKRMASIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591708 | |

| Record name | 1-Bromo-2-(cyclohexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105902-37-2 | |

| Record name | 1-Bromo-2-(cyclohexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Cyclohexyloxy Benzene

Established Synthetic Routes to Substituted Bromo-Alkoxybenzenes

Traditional methods for the synthesis of bromo-alkoxybenzenes, including 1-Bromo-2-(cyclohexyloxy)benzene, have relied on fundamental organic reactions. These approaches, while foundational, often require harsh reaction conditions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA) is a potential, though less common, pathway for the synthesis of aryl ethers like this compound. In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of the target compound, this would theoretically involve the reaction of a cyclohexoxide nucleophile with a 1,2-dibromobenzene (B107964), where one bromine atom acts as a leaving group.

However, SNA reactions on unactivated aryl halides are generally difficult and require forcing conditions because the aromatic ring is electron-rich and repels the incoming nucleophile. wikipedia.orgnih.gov The reaction is more feasible if the aromatic ring is activated by strong electron-withdrawing groups at the ortho and para positions to the leaving group, which is not the case for 1,2-dibromobenzene. wikipedia.org

A related classical method is the Ullmann condensation, which involves the copper-promoted coupling of an aryl halide with an alcohol. masterorganicchemistry.com This reaction is considered a type of nucleophilic aromatic substitution and typically requires high temperatures (often exceeding 200 °C) and polar, high-boiling solvents like N-methylpyrrolidone or dimethylformamide. masterorganicchemistry.comorganic-chemistry.org While effective for some substrates, the harsh conditions can limit its applicability, especially for molecules with sensitive functional groups. organic-chemistry.org The mechanism involves the in-situ formation of a copper(I) alkoxide which then reacts with the aryl halide. masterorganicchemistry.com

Etherification Strategies for Alkoxyaryl Compounds

A more common and versatile approach to synthesizing aryl ethers is through etherification reactions, with the Williamson ether synthesis being a cornerstone method. organic-chemistry.orgnih.gov This reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile. organic-chemistry.org

For the synthesis of this compound, two main retrosynthetic disconnections are possible via the Williamson ether synthesis:

Reaction of 2-bromophenoxide with a cyclohexyl halide (or tosylate/mesylate).

Reaction of cyclohexyloxide with 1,2-dibromobenzene.

The first pathway is generally preferred. The reaction involves deprotonating 2-bromophenol (B46759) with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic 2-bromophenoxide. This is followed by the addition of a cyclohexyl electrophile, such as cyclohexyl bromide or cyclohexyl tosylate. The use of a secondary halide like cyclohexyl bromide can lead to a competing E2 elimination reaction, thus reducing the ether yield. organic-chemistry.org

The second pathway is less favorable because nucleophilic attack on an sp2-hybridized carbon of an aryl halide is difficult, as previously discussed. organic-chemistry.org

A representative Williamson ether synthesis is the reaction between an alkoxide and an alkyl halide. The table below illustrates typical conditions for this type of reaction, although specific conditions for the synthesis of this compound would need to be optimized.

| Alkoxide Precursor | Alkyl Halide/Sulfonate | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromophenol | Cyclohexyl Bromide | NaH | DMF | Room Temp. to 80 | Moderate |

| 2-Bromophenol | Cyclohexyl Tosylate | K2CO3 | Acetonitrile | Reflux | Moderate to Good |

| Cyclohexanol (B46403) | 1,2-Dibromobenzene | NaH | DMF | High Temp. | Low |

This table represents generalized conditions for Williamson ether synthesis and not experimentally verified data for the synthesis of this compound.

Selective Aromatic Bromination Techniques

An alternative synthetic strategy involves the formation of the ether linkage first, followed by the selective bromination of the resulting cyclohexyloxybenzene. The hydroxyl group of phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. After conversion to the cyclohexyloxy ether, the alkoxy group remains an ortho-, para-director.

Direct bromination of cyclohexyloxybenzene with molecular bromine (Br2) would likely lead to a mixture of ortho- and para-isomers, with the para-isomer often being the major product due to reduced steric hindrance. To achieve selective ortho-bromination, specific reagents and conditions are required.

N-Bromosuccinimide (NBS) is a common and milder brominating agent used for electrophilic aromatic substitution. The selectivity of the bromination can be influenced by the solvent and the presence of catalysts. For instance, the use of a protic solvent like methanol (B129727) can enhance the ortho-selectivity for the bromination of certain phenolic compounds. A study on the ortho-bromination of para-substituted phenols demonstrated that using NBS in ACS-grade methanol in the presence of a catalytic amount of para-toluenesulfonic acid (pTsOH) can provide high yields of the mono-ortho-brominated product in short reaction times.

The following table outlines general conditions for the selective ortho-bromination of a phenol derivative, which could be adapted for cyclohexyloxybenzene.

| Substrate | Brominating Agent | Catalyst | Solvent | Temperature | Product | Yield (%) |

| Cyclohexyloxybenzene | NBS | p-TsOH (10 mol%) | Methanol | Room Temp. | This compound | Potentially High |

| Cyclohexyloxybenzene | Br2 in CCl4 | None | Carbon Tetrachloride | 0 °C to Room Temp. | Mixture of ortho and para isomers | Variable |

This table illustrates plausible conditions based on related literature and is not based on a specific synthesis of this compound.

Advanced Catalytic Synthesis of this compound and Analogues

Modern synthetic chemistry has seen the development of powerful catalytic methods that often provide milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the C-O bond in aryl ethers.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its extension to C-O bond formation, are highly effective for the synthesis of aryl ethers. These reactions involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

For the synthesis of this compound, this would involve the coupling of 2-bromophenol with cyclohexanol. The choice of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), the phosphine ligand (e.g., BINAP, DPPF, or more specialized Buchwald ligands), and the base (e.g., NaOt-Bu, Cs2CO3) is crucial for the success of the reaction and needs to be empirically determined.

The general catalytic cycle for a Buchwald-Hartwig C-O coupling reaction involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Formation of a palladium alkoxide intermediate.

Reductive elimination to form the aryl ether product and regenerate the Pd(0) catalyst.

Below is a representative table of conditions for a Buchwald-Hartwig C-O coupling reaction.

| Aryl Halide | Alcohol | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromophenol | Cyclohexanol | Pd(OAc)2 | BINAP | NaOt-Bu | Toluene | 80-110 | Good to High |

| 2-Bromophenol | Cyclohexanol | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 100 | Good to High |

This table presents typical conditions for Buchwald-Hartwig etherification and does not represent specific experimental results for the synthesis of this compound.

Copper-Mediated Transformations

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and widely used method for the formation of diaryl and alkyl-aryl ethers. researchgate.net The synthesis of this compound via this method would conceptually involve the reaction of 2-bromophenol with a cyclohexyl halide or the reaction of 1,2-dibromobenzene with cyclohexanol in the presence of a copper catalyst and a base.

Modern advancements in Ullmann-type reactions have introduced the use of soluble copper catalysts, often supported by ligands, which can lead to milder reaction conditions and improved yields compared to traditional methods that required high temperatures and stoichiometric amounts of copper. researchgate.net Various copper sources, including copper(I) and copper(II) salts, can be employed. For instance, air-stable and soluble copper(I) complexes have been shown to be effective catalysts for the synthesis of diaryl ethers. Current time information in Pasuruan, ID. The choice of base and solvent is also crucial, with cesium carbonate and N-methylpyrrolidone (NMP) being a common combination. Current time information in Pasuruan, ID.

While specific examples for the synthesis of this compound are not extensively documented, the general principles of copper-mediated etherification provide a viable synthetic route. The reaction would likely proceed via the formation of a copper alkoxide intermediate followed by coupling with the aryl bromide.

Table 1: Examples of Copper-Mediated Aryl Ether Synthesis

| Aryl Halide | Alcohol/Phenol | Copper Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloronitrobenzene | Phenol | Copper | KOH | - | High | - | researchgate.net |

| Electron-rich aryl bromides | Electron-rich phenols | Cu(PPh₃)₃Br | Cs₂CO₃ | NMP | - | Good | Current time information in Pasuruan, ID. |

| Aryl iodides | Aliphatic alcohols | CuI with Me₄Phen ligand | - | - | - | High | Not specified |

Note: This table presents generalized examples of copper-mediated ether synthesis to illustrate the reaction conditions, not the specific synthesis of this compound.

Other Metal-Catalyzed Coupling Strategies (e.g., Suzuki, Kumada, Hiyama, Stille)

While copper catalysis is prominent for C-O bond formation, other transition metal-catalyzed cross-coupling reactions, traditionally used for C-C bond formation, can also be adapted for the synthesis of ethers.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide. acs.orgmsu.edu For the synthesis of this compound, this could potentially involve the coupling of a boronic acid derivative of cyclohexanol with 1,2-dibromobenzene or a boronic acid derivative of 2-bromophenol with a cyclohexyl halide. The reaction generally requires a palladium catalyst, a base, and a suitable solvent. acs.orgmsu.edu

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. acs.org The synthesis of the target molecule could be envisioned by reacting the Grignard reagent of 1,2-dibromobenzene with a cyclohexyl halide or vice versa. Nickel catalysts are often favored due to their lower cost. acs.org

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide, catalyzed by palladium. researchgate.net Activation of the organosilane with a fluoride (B91410) source or a base is typically required. numberanalytics.com This method could be applied by coupling a cyclohexyl-substituted organosilane with 1,2-dibromobenzene.

Stille Coupling: This reaction pairs an organotin compound with an organic halide, also catalyzed by palladium. sciencemadness.org A potential route to this compound would be the reaction of a cyclohexyloxy-stannane derivative with 1,2-dibromobenzene. A significant drawback of this method is the toxicity of the organotin reagents. sciencemadness.org

Table 2: Overview of Other Metal-Catalyzed Coupling Reactions for Potential Ether Synthesis

| Coupling Reaction | Organometallic Reagent | Organic Halide | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron compound | Aryl/Vinyl Halide | Palladium | Mild conditions, commercially available reagents. acs.orgmsu.edu |

| Kumada | Grignard reagent | Aryl/Vinyl Halide | Nickel or Palladium | Utilizes readily available Grignard reagents. acs.org |

| Hiyama | Organosilane | Aryl/Vinyl Halide | Palladium | Requires activation of the organosilane. numberanalytics.com |

| Stille | Organostannane | Aryl/Vinyl Halide | Palladium | Broad scope, but involves toxic tin compounds. sciencemadness.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process.

Solvent-Minimization and Alternative Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of alternative, more benign media or solvent-free conditions.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Metal-free synthesis of aryl ethers has been reported in water using diaryliodonium salts and a base at low temperatures. wikipedia.orgcapes.gov.br This approach avoids the use of metal catalysts and organic solvents.

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are characterized by their low vapor pressure, which reduces air pollution. The dealkylation of alkyl aryl ethers using an ionic liquid under microwave irradiation has been demonstrated, suggesting their potential utility in ether synthesis and modification. sciencemadness.org

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies purification. Microwave-assisted Williamson ether synthesis has been successfully performed under solvent-free conditions using a solid base like potassium carbonate. researchgate.netacs.org

Energy-Efficient Synthesis Protocols (e.g., Microwave, Ultrasound)

Energy-efficient methods can significantly reduce reaction times and energy consumption compared to conventional heating.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates. libretexts.org The synthesis of nonsymmetrical aryl ethers has been achieved in minutes using microwave irradiation in the absence of a catalyst. nih.gov This technique is also applicable to Williamson ether synthesis, offering a rapid and efficient method. researchgate.netacs.org

Ultrasound: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. libretexts.org Ultrasound-assisted Ullmann-type coupling reactions have been reported to proceed efficiently, providing a greener alternative to traditional methods. masterorganicchemistry.com

Table 3: Green Chemistry Approaches in Aryl Ether Synthesis

| Green Principle | Method | Conditions | Advantages | Reference |

| Alternative Solvent | Synthesis in Water | Metal-free, diaryliodonium salts, NaOH, low temperature | Avoids organic solvents and metal catalysts. wikipedia.orgcapes.gov.br | |

| Solvent Minimization | Solvent-Free Synthesis | Microwave irradiation, solid base (e.g., K₂CO₃) | Reduces waste, simplifies workup. researchgate.netacs.org | |

| Energy Efficiency | Microwave-Assisted Synthesis | Catalyst-free or with catalyst, reduced reaction times | Rapid heating, increased reaction rates. acs.orgnih.gov | |

| Energy Efficiency | Ultrasound-Assisted Synthesis | Cu-catalyzed Ullmann coupling | Enhanced reaction rates and yields. masterorganicchemistry.com |

Strategic Derivatization Pathways for this compound

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its use as a synthetic intermediate.

The bromo-substituent can be readily converted into an organometallic species, which can then react with various electrophiles.

Lithiation: Treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, can lead to a lithium-bromine exchange, generating an aryllithium species. researchgate.netacs.org This nucleophilic intermediate can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups. masterorganicchemistry.com

Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent can form the corresponding Grignard reagent. umkc.edu This organomagnesium compound is a powerful nucleophile that can participate in numerous carbon-carbon bond-forming reactions. masterorganicchemistry.com

Furthermore, the bromine atom is an excellent leaving group for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with a boronic acid or ester can introduce a new aryl, vinyl, or alkyl group at the position of the bromine atom. libretexts.orgyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling with an amine, providing access to substituted anilines. wikipedia.orgcapes.gov.br

Stille Coupling: Reaction with an organostannane in the presence of a palladium catalyst can also be used to form new carbon-carbon bonds. sciencemadness.org

These derivatization pathways highlight the synthetic utility of this compound as a precursor for the construction of more elaborate molecular architectures.

Table 4: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Product Type | Key Features |

| Lithiation | Organolithium reagent (e.g., n-BuLi) | Aryllithium intermediate | Forms a highly reactive nucleophile. researchgate.net |

| Grignard Formation | Magnesium metal | Arylmagnesium halide (Grignard reagent) | Versatile nucleophile for C-C bond formation. umkc.edu |

| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, base | Biaryl or substituted benzene (B151609) | Forms C-C bonds with high functional group tolerance. libretexts.orgyoutube.com |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine | Forms C-N bonds. wikipedia.orgcapes.gov.br |

| Stille Coupling | Organostannane, Pd catalyst | Biaryl or substituted benzene | Broad scope but uses toxic tin reagents. sciencemadness.org |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Cyclohexyloxy Benzene

Reactivity Profiles of the Aryl Bromide Moiety

The bromine atom attached to the benzene (B151609) ring is a versatile handle for a variety of chemical transformations, with its reactivity significantly modulated by the adjacent, bulky cyclohexyloxy group.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of aryl halides into highly reactive organometallic reagents. wikipedia.org In the case of 1-Bromo-2-(cyclohexyloxy)benzene, this reaction offers a pathway to generate a nucleophilic aryl species. The presence of the ortho-alkoxy group can influence the rate and efficiency of this exchange. Alkoxy groups are known to accelerate lithium-halogen exchange reactions, a phenomenon attributed to their ability to chelate with the lithium cation, thereby stabilizing the transition state. wikipedia.orgethz.ch

The general process involves the treatment of the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures to prevent side reactions. tcnj.edu This exchange results in the formation of a 2-(cyclohexyloxy)phenyllithium species, which can then be trapped with various electrophiles to introduce a wide range of functional groups.

A common method for preparing Grignard reagents involves the insertion of magnesium metal into a carbon-halogen bond. ethz.ch For this compound, the formation of the corresponding Grignard reagent, 2-(cyclohexyloxy)phenylmagnesium bromide, would proceed by reacting the aryl bromide with magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF). The bulky ortho-cyclohexyloxy group might sterically hinder the approach of the magnesium surface, potentially affecting the reaction kinetics compared to less substituted aryl bromides.

| Reagent | Product | Conditions | Notes |

| n-BuLi | 2-(cyclohexyloxy)phenyllithium | THF, low temperature | The alkoxy group can accelerate the reaction through chelation. wikipedia.orgethz.ch |

| Mg | 2-(cyclohexyloxy)phenylmagnesium bromide | THF | Steric hindrance from the ortho-cyclohexyloxy group may influence the reaction rate. |

Table 1: Hypothetical Metal-Halogen Exchange Reactions of this compound

Radical Pathways

The aryl bromide moiety of this compound can also participate in radical reactions. While direct homolytic cleavage of the C-Br bond typically requires high energy, radical substitution reactions can be initiated. For instance, under certain conditions, aryl halides can undergo reactions with radical species. However, radical bromination of the aromatic ring itself is not a common transformation. Instead, radical conditions are more likely to affect the cyclohexyloxy group, as will be discussed later.

It is important to note that aryl radicals can be generated from aryl halides through various methods, including reactions with radical initiators or via single-electron transfer processes. The reactivity of these radicals is a subject of ongoing research, with steric effects playing a significant role in their subsequent reactions.

Influence of Steric Hindrance from the Cyclohexyloxy Group

The cyclohexyloxy group, positioned ortho to the bromine atom, exerts a significant steric influence on the reactivity of the aryl bromide. This steric bulk can hinder the approach of reagents to the bromine atom and the adjacent carbon atom. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki libretexts.orgorganic-chemistry.org or Buchwald-Hartwig amination libretexts.orgwikipedia.org, the size of the ortho substituent can dramatically affect the efficiency of the catalytic cycle. The oxidative addition of the aryl bromide to the palladium(0) catalyst, a crucial step in these reactions, can be retarded by large ortho groups.

Conversely, this steric hindrance can also be exploited to achieve selectivity in certain reactions. For example, in cases where multiple reactive sites are present, the bulky cyclohexyloxy group could direct reagents to less hindered positions. Studies on related ortho-substituted bromobenzenes have shown that the nature of the ortho group strongly influences the regioselectivity of metalation reactions. nih.gov

Reactivity of the Cyclohexyloxy Group

The ether linkage and the cyclohexyl ring of the cyclohexyloxy group also exhibit characteristic reactivities.

Cleavage Reactions

The ether bond in this compound can be cleaved under specific conditions. Aryl ethers are generally stable, but their cleavage can be effected by strong acids or certain Lewis acids. masterorganicchemistry.com A common reagent for the cleavage of aryl ethers is boron tribromide (BBr3). The mechanism of BBr3-mediated ether cleavage has been a subject of detailed computational studies, which suggest that the reaction can proceed through different pathways depending on the nature of the ether. ias.ac.in For aryl alkyl ethers, the reaction typically yields a phenol (B47542) and an alkyl bromide. In the case of this compound, treatment with BBr3 would be expected to yield 2-bromophenol (B46759) and cyclohexyl bromide.

Acid-catalyzed cleavage with strong hydrohalic acids like HBr or HI is another method for ether cleavage. masterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage generally occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp2 hybridization of the aromatic carbon. libretexts.org Thus, reacting this compound with HBr would likely produce 2-bromophenol and cyclohexyl bromide.

| Reagent | Expected Products | General Mechanism |

| BBr₃ | 2-Bromophenol, Cyclohexyl bromide | Lewis acid-mediated cleavage. |

| HBr/HI | 2-Bromophenol, Cyclohexyl bromide | Acid-catalyzed nucleophilic substitution. masterorganicchemistry.com |

Table 2: Expected Products from the Cleavage of this compound

Oxidation and Reduction Transformations

The cyclohexyl ring of the cyclohexyloxy group is susceptible to oxidation. Strong oxidizing agents can potentially open the ring or introduce further functional groups. For instance, oxidation of cyclohexyl ethers can lead to the formation of cyclohexanones or other oxidized products, depending on the reaction conditions and the oxidant used. cymitquimica.com The presence of the electron-withdrawing bromo-substituted benzene ring might influence the reactivity of the cyclohexyl group towards oxidation.

The reduction of the cyclohexyl ring is also a possible transformation, although it typically requires harsh conditions. Catalytic hydrogenation with a suitable catalyst, such as platinum or palladium, under high pressure and temperature could potentially reduce the cyclohexyl ring to a cyclohexane (B81311). However, under such conditions, the aryl bromide might also undergo hydrodebromination. Selective reduction of the cyclohexyl ring in the presence of the aryl bromide would be challenging. libretexts.orglibretexts.org

Intramolecular Electronic and Steric Effects on Reactivity

The chemical behavior of this compound is intricately modulated by the electronic and steric contributions of the ortho-positioned bromine and cyclohexyloxy groups. The oxygen atom of the cyclohexyloxy group possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). This electron donation increases the electron density of the ring, particularly at the ortho and para positions, which would typically activate the ring towards electrophilic attack.

Sterically, the cyclohexyloxy group is significantly bulkier than simpler alkoxy groups like methoxy (B1213986) or ethoxy. This steric hindrance can impede the approach of reactants to the ortho position, potentially influencing the regioselectivity of substitution reactions.

| Effect | Description | Impact on Reactivity |

| Electronic (Resonance) | The oxygen of the cyclohexyloxy group donates electron density to the aromatic ring. | Activates the ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. |

| Electronic (Inductive) | The electronegative oxygen and bromine atoms withdraw electron density from the ring. | Deactivates the ring, making it less nucleophilic. |

| Steric Hindrance | The bulky cyclohexyl group physically obstructs the ortho position. | Can hinder the approach of reactants, favoring substitution at the less hindered para position. |

Detailed Mechanistic Studies of Transformations Involving this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the cyclohexyloxy group is an electron-donating group, which does not favor the SNAr mechanism. For an SNAr reaction to proceed, the aromatic ring needs to be electron-deficient to be attacked by a nucleophile. wikipedia.org The addition of the nucleophile is the rate-determining step, and the stability of the resulting anionic intermediate is crucial. Without strong electron-withdrawing groups, the SNAr pathway is generally disfavored for this compound under standard conditions.

General SNAr Mechanism:

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination of Leaving Group: The aromaticity is restored by the departure of the leaving group.

Due to the electron-donating nature of the cyclohexyloxy group, SNAr reactions with this compound are not commonly reported and would require harsh reaction conditions or specialized reagents to proceed.

In the absence of activating groups for SNAr, aryl halides can undergo nucleophilic substitution via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. chemrxiv.org This pathway is favored by the use of very strong bases, such as sodium amide (NaNH₂). chemrxiv.org

For this compound, treatment with a strong base can lead to the formation of a 3-(cyclohexyloxy)benzyne intermediate. The base abstracts a proton from the position ortho to the bromine atom. The resulting carbanion then expels the bromide ion to form the benzyne.

The regioselectivity of the subsequent nucleophilic attack on the unsymmetrical benzyne intermediate is influenced by both electronic and steric factors. stackexchange.com The incoming nucleophile can attack either of the two carbons of the "triple bond". The electron-donating cyclohexyloxy group can influence the direction of the attack. Generally, nucleophilic attack on benzynes substituted with electron-donating groups can lead to a mixture of products. The bulky cyclohexyloxy group might also sterically hinder attack at the adjacent carbon atom.

Illustrative Regioselectivity of Nucleophilic Attack on 3-(cyclohexyloxy)benzyne:

| Attacking Position | Product | Electronic Influence | Steric Influence |

| C2 | 2-substituted cyclohexyloxybenzene derivative | Influenced by the inductive and resonance effects of the alkoxy group. | Potentially hindered by the bulky cyclohexyl group. |

| C3 | 3-substituted cyclohexyloxybenzene derivative | Influenced by the inductive and resonance effects of the alkoxy group. | Less sterically hindered compared to the C2 position. |

In electrophilic aromatic substitution (EAS) reactions, the cyclohexyloxy group, being an ortho, para-director, activates the benzene ring for attack by electrophiles. wvu.edu The bromine atom is a deactivating group but also directs incoming electrophiles to the ortho and para positions. When both an activating and a deactivating group are present, the activating group's directing effect typically dominates.

Therefore, for this compound, electrophilic substitution is expected to occur at the positions ortho and para to the activating cyclohexyloxy group. However, the position ortho to the cyclohexyloxy group is already occupied by the bromine atom. The other ortho position (C6) and the para position (C4) are available for substitution.

The steric bulk of the cyclohexyloxy group plays a significant role in determining the regiochemical outcome. Due to the large size of the cyclohexyl ring, attack at the ortho position (C6) is sterically hindered. Consequently, electrophilic substitution is expected to occur predominantly at the less sterically hindered para position (C4). For instance, in the bromination of phenyl cyclohexyl ether, the major product is the para-substituted isomer.

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound:

| Reaction | Reagents | Major Product | Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-2-(cyclohexyloxy)-4-nitrobenzene | 1-Bromo-2-(cyclohexyloxy)-6-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1,4-Dibromo-2-(cyclohexyloxy)benzene | 1,6-Dibromo-2-(cyclohexyloxy)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-bromo-2-(cyclohexyloxy)benzene | 6-Acyl-1-bromo-2-(cyclohexyloxy)benzene |

Structural Elucidation and Advanced Spectroscopic Analysis of 1 Bromo 2 Cyclohexyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Bromo-2-(cyclohexyloxy)benzene, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete assignment of its proton and carbon signals.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic and aliphatic protons. The four protons on the disubstituted benzene (B151609) ring typically appear in the downfield region, generally between δ 6.8 and 7.6 ppm. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the bromine and cyclohexyloxy substituents. The proton ortho to the bromine atom is expected to be the most deshielded due to the halogen's inductive effect.

The protons of the cyclohexane (B81311) ring give rise to a complex set of overlapping signals in the upfield region, typically between δ 1.2 and 4.5 ppm. The proton on the carbon atom directly attached to the ether oxygen (CH-O) is the most downfield of the aliphatic signals due to the deshielding effect of the oxygen atom. The remaining methylene (B1212753) protons of the cyclohexane ring will appear as a series of multiplets.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H | 6.8 - 7.6 | m | - |

| Cyclohexyl-CH(O) | 4.0 - 4.5 | m | - |

| Cyclohexyl-CH₂ | 1.2 - 2.0 | m | - |

| Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions. |

Carbon-¹³ (¹³C) NMR Investigations

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, twelve distinct signals are expected, corresponding to the six aromatic carbons and the six carbons of the cyclohexane ring.

The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The carbon atom bonded to the bromine (C-Br) is expected to be significantly shifted, as is the carbon atom bonded to the oxygen of the ether linkage (C-O). The chemical shifts of the other four aromatic carbons are influenced by the combined electronic effects of the two substituents.

The aliphatic carbons of the cyclohexane ring will appear in the upfield region (δ 20-80 ppm). The carbon atom of the C-O bond will be the most downfield of this set. The other five cyclohexane carbons will have chemical shifts characteristic of a saturated carbocyclic system.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 115 - 135 |

| Cyclohexyl C-O | 75 - 85 |

| Cyclohexyl C | 20 - 40 |

| Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the complex proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. This is particularly useful for tracing the connectivity of the protons within the cyclohexane ring and for identifying adjacent protons on the aromatic ring. Cross-peaks in the COSY spectrum would connect the signals of neighboring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. Each cross-peak in the HMQC/HSQC spectrum links a proton signal to its corresponding carbon signal, allowing for the definitive assignment of carbon resonances for all protonated carbons.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would display a series of absorption bands corresponding to the various functional groups and structural features. Key expected absorptions include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: Strong bands in the 3000-2850 cm⁻¹ region arising from the cyclohexane ring.

C-O-C Stretching: The ether linkage will give rise to a strong, characteristic absorption band, typically in the range of 1260-1000 cm⁻¹. The asymmetric stretch is usually more intense.

Aromatic C=C Stretching: Bands of variable intensity in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

C-Br Stretching: A weaker absorption expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring gives rise to characteristic strong bands in the 900-675 cm⁻¹ region. For a 1,2-disubstituted benzene, a strong band is expected around 750 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C-O-C Stretch | 1260 - 1000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Br Stretch | 600 - 500 |

| Aromatic C-H OOP Bending | ~750 |

| Note: This is a generalized prediction. Actual values can vary based on the physical state of the sample and experimental conditions. |

Raman Spectroscopy Elucidation

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. Key features expected in the Raman spectrum of this compound include:

Aromatic Ring Breathing Modes: The benzene ring exhibits characteristic "breathing" vibrations that are often strong in the Raman spectrum, appearing around 1000 cm⁻¹.

Symmetrical C-H Stretching: Both aromatic and aliphatic symmetrical C-H stretching vibrations will be Raman active.

C-C Stretching of the Cyclohexane Ring: These vibrations will contribute to the fingerprint region of the spectrum.

C-Br Stretching: The C-Br bond, being relatively non-polar, may show a more prominent peak in the Raman spectrum compared to the FTIR spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational framework of the molecule, aiding in the confirmation of its structural features.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information helps in determining the molecular weight of a compound and can provide valuable insights into its structure through the analysis of its fragmentation patterns.

Upon conducting extensive searches of scientific literature and chemical databases, no specific experimental mass spectrometry data or detailed fragmentation analysis for this compound has been found in the public domain. However, based on the structure of the molecule, a theoretical fragmentation pattern can be anticipated.

The molecular ion peak [M]⁺ would be expected, with a characteristic M+2 isotopic peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation pathways would likely involve:

Cleavage of the ether bond: This could occur on either side of the oxygen atom.

Loss of the cyclohexyloxy radical (•OC₆H₁₁) to give a bromophenyl cation.

Loss of the bromophenyl radical (•C₆H₄Br) to give a cyclohexyloxy cation.

Fragmentation of the cyclohexyl ring: Loss of ethene or other small neutral molecules from the cyclohexyl group is a common fragmentation pathway for cyclohexyl ethers.

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment corresponding to the [M-Br]⁺ ion.

A hypothetical table of major fragments is presented below for illustrative purposes, based on general fragmentation principles.

Hypothetical Major Mass Spectral Fragments for this compound

| m/z (mass/charge) | Possible Fragment Ion | Fragment Lost |

| 254/256 | [C₁₂H₁₅BrO]⁺ | (Molecular Ion) |

| 173/175 | [C₆H₄BrO]⁺ | •C₆H₁₁ |

| 157/159 | [C₆H₄Br]⁺ | •OC₆H₁₁ |

| 99 | [C₆H₁₁O]⁺ | •C₆H₄Br |

| 83 | [C₆H₁₁]⁺ | •OC₆H₄Br |

Note: This table is predictive and not based on experimental data.

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed analysis of molecular geometry, bond lengths, bond angles, and the packing of molecules within the crystal lattice.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of this compound has not been reported. Consequently, experimentally determined data on its molecular geometry, such as bond lengths and angles, are not available.

For related but structurally distinct molecules, such as 1-Bromo-2,4,6-tricyclohexylbenzene, X-ray diffraction analysis has shown that the cyclohexyl rings typically adopt a chair conformation. wikipedia.org In such a crowded molecule, intramolecular contacts can lead to slight distortions from ideal geometries. wikipedia.org However, without experimental data for this compound, any discussion of its specific bond parameters would be purely speculative.

As no crystal structure for this compound is publicly available, a definitive analysis of its crystal packing and intermolecular interactions cannot be provided. The way molecules arrange themselves in the solid state is influenced by a variety of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

In similar brominated aromatic compounds, intermolecular interactions involving the bromine atom, such as C–H···Br or Br···Br contacts, can play a significant role in the crystal packing. For instance, in some 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, C–Br···π(arene) and C–H···Br interactions are observed. However, the specific interactions governing the crystal structure of this compound remain unknown in the absence of experimental crystallographic data.

Theoretical and Computational Studies on 1 Bromo 2 Cyclohexyloxy Benzene

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic behavior.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), can provide highly accurate predictions of molecular properties. For 1-Bromo-2-(cyclohexyloxy)benzene, ab initio calculations could be employed to determine a precise molecular structure, dipole moment, and polarizability. While these methods are computationally more intensive than DFT, they serve as a benchmark for other computational approaches. A comprehensive search has not yielded any specific studies applying ab initio methods to investigate the molecular properties of this compound.

Conformational Analysis through Computational Methods

The flexibility of the cyclohexyloxy group suggests that this compound can exist in multiple conformations. Understanding the relative energies and interconversion barriers of these conformers is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Exploration

A potential energy surface (PES) exploration would be necessary to identify the stable conformers of this compound. This involves systematically changing the dihedral angles of the molecule, particularly around the C-O bond connecting the benzene (B151609) ring and the cyclohexyl group, and calculating the energy at each point. This process would reveal the global minimum energy conformation as well as other local minima, providing a detailed map of the molecule's conformational flexibility. At present, no such detailed PES exploration for this compound has been published.

Solvent Effects Modeling

The conformation and properties of a molecule can be significantly influenced by its environment. Solvent effects modeling, using methods like the Polarizable Continuum Model (PCM), could be used to study how the conformational preferences and electronic properties of this compound change in different solvents. This is particularly important for understanding its behavior in solution, where many chemical reactions and applications occur. Specific computational studies on the solvent effects on this molecule are currently unavailable.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the identification and characterization of the compound. For this compound, computational models could predict vibrational frequencies and intensities, as well as chemical shifts. However, dedicated studies focused on the computational prediction of spectroscopic parameters for this specific molecule have not been identified.

Simulation of Reaction Pathways and Transition States

As of the current date, a thorough review of publicly accessible scientific literature reveals a notable absence of specific theoretical and computational studies focused on the simulation of reaction pathways and transition states for the compound this compound.

While computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting transition state geometries, and calculating activation energies, it appears that dedicated research on these aspects of this compound has not been published or is not widely available.

General computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are commonly employed to model chemical reactions. For instance, studies on structurally related brominated aromatic compounds have utilized these techniques to investigate reaction energetics and the influence of substituents on reaction outcomes. scielo.br These studies often involve mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products, passing through a transition state.

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables on activation energies, or visualizations of transition state structures for its reactions. The simulation of its formation, typically through a Williamson ether synthesis involving a bromophenoxide and a cyclohexyl halide, or its participation in further reactions such as cross-coupling or nucleophilic substitution, remains an area open for future investigation.

Researchers interested in this particular molecule would need to conduct novel computational studies to generate data on its reaction pathways and transition states. Such work would contribute valuable insights into its reactivity and potential applications in chemical synthesis.

Applications and Research Utility of 1 Bromo 2 Cyclohexyloxy Benzene in Chemical Synthesis

A Versatile Building Block in Organic Synthesis

The strategic placement of the bromo and cyclohexyloxy substituents on the benzene (B151609) ring makes 1-Bromo-2-(cyclohexyloxy)benzene a highly useful and versatile component in the toolbox of synthetic organic chemists.

Construction of Complex Aromatic Scaffolds

A primary application of this compound lies in its role as a precursor for the synthesis of dibenzofurans. The ortho-bromo-aryloxy ether structure is primed for intramolecular C-H activation and C-O bond formation. Palladium-catalyzed intramolecular cyclization is a common and efficient method to construct the dibenzofuran (B1670420) core from such precursors. nih.govbiointerfaceresearch.comrsc.org This transformation is pivotal for accessing a class of compounds with significant biological and material science applications. The general reaction scheme involves the activation of the carbon-bromine bond by a palladium catalyst, followed by an intramolecular C-C bond formation to yield the fused tricyclic system of dibenzofuran.

Precursor for Synthesizing Functionalized Compounds

The bromine atom in this compound serves as a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This capability allows for the synthesis of more complex and functionalized derivatives.

Table 1: Cross-Coupling Reactions Utilizing Aryl Bromides

| Reaction Type | Description | Reagents/Catalysts |

| Suzuki Coupling | Forms a carbon-carbon bond between the aromatic ring and an organoboron compound. | Palladium catalyst, base, aryl or vinyl boronic acid/ester. |

| Heck Reaction | Forms a carbon-carbon bond between the aromatic ring and an alkene. researchgate.netlibretexts.orgwikipedia.org | Palladium catalyst, base, alkene. researchgate.netlibretexts.orgwikipedia.org |

| Sonogashira Coupling | Forms a carbon-carbon bond between the aromatic ring and a terminal alkyne. libretexts.orgorganic-chemistry.orgresearchgate.net | Palladium catalyst, copper co-catalyst, base, terminal alkyne. libretexts.orgorganic-chemistry.orgresearchgate.net |

| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between the aromatic ring and an amine. organic-chemistry.orgchemspider.com | Palladium catalyst, base, amine. organic-chemistry.orgchemspider.com |

These palladium-catalyzed reactions are fundamental in modern organic synthesis for their efficiency and broad substrate scope, allowing for the construction of diverse molecular architectures from the this compound template.

Intermediate in Pharmaceutical and Agrochemical Research Synthesis

Development of Novel Molecular Architectures

The reactivity of this compound lends itself to the development of novel and complex molecular architectures. Through sequential cross-coupling reactions or multi-component reactions, chemists can build intricate three-dimensional structures. For example, the bromine atom can be replaced via a Suzuki coupling, and subsequently, the cyclohexyloxy group could be modified or other positions on the aromatic ring could be functionalized. This step-wise construction allows for the precise assembly of molecules with tailored properties. The ability to form biaryl linkages through reactions like intramolecular biaryl coupling further expands the possibilities for creating unique and complex molecular frameworks. nih.govrsc.org

Contributions to Functional Materials Research

The synthesis of functional materials, such as polymers and liquid crystals, often relies on building blocks with specific functionalities. While direct research on this compound in this context is limited, its derivatives hold potential. For instance, the synthesis of polymers containing ether linkages and bromo-substituents has been reported, where the bromo groups can be further functionalized post-polymerization. This suggests a potential application for this compound in creating polymers with tunable properties. The rigid aromatic core combined with the flexible cyclohexyloxy group could also be a desirable feature in the design of liquid crystalline materials, although specific studies are needed to confirm this.

Emerging Research Frontiers and Future Prospects for 1 Bromo 2 Cyclohexyloxy Benzene Studies

Novel Synthetic Strategy Development

The synthesis of 1-Bromo-2-(cyclohexyloxy)benzene traditionally relies on Williamson ether synthesis, which can be limited by harsh reaction conditions. Modern synthetic chemistry is pushing the boundaries to develop more efficient, milder, and selective methods.

One of the most promising avenues is the application of phase-transfer catalysis (PTC) . This methodology is particularly advantageous for the synthesis of sterically hindered ethers. In a typical PTC setup for a Williamson-type synthesis, a quaternary ammonium (B1175870) salt facilitates the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase containing the alkylating agent. mdpi.comacs.orgwwjmrd.com This approach can lead to higher yields and reduced reaction times under milder conditions compared to traditional methods. acs.org For the synthesis of this compound, this would involve the reaction of 2-bromophenol (B46759) with cyclohexyl halide in a biphasic system with a suitable phase-transfer catalyst.

Another significant advancement is the use of microwave-assisted synthesis . Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. scilit.comnih.govtsijournals.com For the synthesis of diaryl ethers, microwave-assisted protocols have been developed that proceed even without a catalyst. scilit.comnih.gov While this compound is not a diaryl ether, the principles of microwave-assisted synthesis for promoting sterically demanding etherifications are highly relevant. A potential microwave-assisted synthesis could significantly reduce the reaction time for the etherification of 2-bromophenol with a cyclohexyl electrophile.

A hypothetical comparison of these synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Typical Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Williamson Ether Synthesis | 2-Bromophenol, Cyclohexyl halide, Strong base (e.g., NaH) | Well-established method | Harsh conditions, potential side reactions |

| Phase-Transfer Catalysis (PTC) | 2-Bromophenol, Cyclohexyl halide, Base (e.g., KOH), PTC (e.g., TBAB) | Milder conditions, higher yields, shorter reaction times mdpi.comacs.org | Catalyst cost and separation |

| Microwave-Assisted Synthesis | 2-Bromophenol, Cyclohexyl halide, Base | Rapid heating, significantly reduced reaction times, improved yields scilit.comnih.gov | Specialized equipment required, scalability can be a concern |

Exploration of Unprecedented Reactivity Patterns

The bromine atom on the aromatic ring of this compound is a versatile handle for a variety of cross-coupling reactions, opening up avenues for the synthesis of more complex molecules. The bulky ortho-cyclohexyloxy group, however, introduces significant steric hindrance that can influence the reactivity and the choice of catalytic system.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the steric bulk of the ortho-cyclohexyloxy group in this compound would likely necessitate the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands to achieve efficient coupling. wwjmrd.comacs.orgresearchgate.netnih.gov Research on the coupling of sterically hindered aryl chlorides has shown that ligands like SPhos can be highly effective. acs.org The development of catalysts for the Suzuki-Miyaura coupling of ortho-substituted aryl bromides is an active area of research. nih.govnih.gov

The Buchwald-Hartwig amination provides a route to synthesize aryl amines from aryl halides. Similar to the Suzuki coupling, the steric hindrance adjacent to the bromine atom in this compound would be a major challenge. acs.org The reaction would likely require a carefully selected palladium catalyst and ligand system, as well as optimized reaction conditions, to overcome the steric barrier and achieve good yields. nih.gov

Another area of potential exploration is the Catellani reaction , which allows for the ortho-C-H functionalization of aryl halides concurrently with the cross-coupling reaction at the halogenated carbon. researchgate.netresearchgate.net This could lead to the synthesis of highly substituted and complex derivatives of this compound in a single step.

The potential for ortho-directed metalation is another intriguing possibility. The oxygen atom of the cyclohexyloxy group could direct a strong base, such as an organolithium reagent, to deprotonate the adjacent ortho-position on the benzene (B151609) ring, which could then be trapped with an electrophile. However, the presence of the bromine atom complicates this, as lithium-halogen exchange would be a competing and likely faster process.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Potential Product | Key Challenges & Research Focus |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | 2-(Cyclohexyloxy)biphenyl derivative | Overcoming steric hindrance with specialized bulky phosphine ligands. wwjmrd.comacs.org |

| Buchwald-Hartwig Amination | Amine | N-Aryl-2-(cyclohexyloxy)aniline derivative | Steric hindrance requiring tailored catalyst systems. nih.gov |

| Ullmann Condensation | Phenol (B47542) | Diaryl ether derivative | High temperatures and copper catalyst, potential for low yields with sterically hindered substrates. researchgate.net |

| Catellani Reaction | Olefin/Alkyne | Ortho-functionalized biaryl derivative | Catalyst development for difunctionalization of sterically hindered aryl halides. researchgate.net |

Advanced Analytical Techniques for In Situ Monitoring

To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced in situ analytical techniques are indispensable. These methods allow for real-time monitoring of reaction kinetics, intermediate formation, and catalyst behavior.

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, products, and key intermediates in real-time. rsc.orgyoutube.comnih.gov For instance, in a potential Ullmann condensation to form a diaryl ether from this compound, in situ FTIR could monitor the consumption of the starting materials and the formation of the ether product by tracking characteristic vibrational bands. nih.gov

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in the reaction mixture, including transient intermediates. This would be particularly valuable for studying the mechanism of complex catalytic reactions like the Buchwald-Hartwig amination of this compound, helping to identify catalyst resting states and turnover-limiting steps. uvic.cachemrxiv.orgnih.govchemrxiv.orgresearchgate.net

These advanced analytical techniques provide a wealth of data that can be used to develop more robust and efficient processes.

Sustainable and Scalable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, developing sustainable and scalable synthetic approaches is a key research frontier.

Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling. vapourtec.comdurham.ac.ukacs.orgnih.gov A continuous flow process for the synthesis of this compound could involve pumping the reactants through a heated reactor containing a packed bed of a solid-supported catalyst or reagent. This would allow for precise control over reaction parameters and could lead to higher yields and purity. The application of flow chemistry to organometallic reactions, which are often highly exothermic, is a particularly active area of research. acs.org

Table 3: Comparison of Batch vs. Potential Flow Synthesis of this compound Derivatives

| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often limited, can lead to hotspots and side reactions. | Excellent, precise temperature control. acs.org |

| Safety | Handling of large quantities of hazardous reagents. | Smaller reactor volumes, inherently safer for exothermic or hazardous reactions. acs.org |

| Scalability | Often requires re-optimization of conditions. | More straightforward scaling by running the reactor for longer. nih.gov |

| Process Control | Manual or semi-automated. | Fully automated with potential for in-line analysis and optimization. |

Q & A

Q. What are the optimal synthetic conditions for 1-bromo-2-(cyclohexyloxy)benzene, and how can purity be maximized?

The compound is synthesized via Ullmann-type coupling using phenol derivatives and NHPI esters under General Procedure B. Key steps include:

Q. How can NMR spectroscopy validate the structure of this compound?

NMR (400 MHz, CDCl) reveals distinct splitting patterns:

- A doublet of doublets at δ 7.53 ppm (1H, ) indicates coupling between bromine and adjacent protons.

- The cyclohexyloxy group shows a triplet of triplets at δ 4.32 ppm (1H, ) .

- Integration ratios (e.g., 1:1:1 for aromatic vs. cyclohexyl protons) confirm stoichiometry.

Q. What are the key applications of this compound as a synthetic intermediate?

- Medicinal Chemistry : Serves as a precursor for brominated aromatics in enzyme inhibitors (e.g., modified Tau peptides in neurodegenerative studies) .

- Materials Science : Used to synthesize cyclohexyl-functionalized polymers via Suzuki-Miyaura cross-coupling .

Advanced Research Questions

Q. How does the steric bulk of the cyclohexyloxy group influence reactivity in cross-coupling reactions?

- The cyclohexyl group creates steric hindrance, reducing nucleophilic substitution rates at the ortho position.

- Computational modeling (e.g., DFT) can predict regioselectivity by analyzing electron density maps and steric parameters (e.g., Tolman cone angles) .

- Comparative studies with less bulky analogs (e.g., methoxy derivatives) show faster reaction kinetics .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

- Case Example : NMR suggests a planar aromatic ring, while X-ray crystallography (e.g., ) may reveal slight distortions due to crystal packing .

- Validate via variable-temperature NMR or neutron diffraction to distinguish dynamic vs. static effects .

Q. What computational tools are suitable for modeling the compound’s electronic structure?

- Cheminformatics Software : Import structural data (CIF files) into Gaussian or OLEX2 for DFT calculations .

- QSPR Models : Predict physicochemical properties (e.g., logP) using molecular descriptors like polar surface area and H-bond acceptor counts .

Q. How does bromine’s position affect regioselectivity in electrophilic aromatic substitution (EAS)?

- The para-bromine acts as a weak deactivating group, directing incoming electrophiles to the meta position.

- Experimental validation: Nitration under mixed acid conditions yields 3-nitro derivatives, confirmed by LC-MS .

Q. What strategies mitigate decomposition during long-term storage?

- Store under inert atmosphere (Ar/N) at -20°C to prevent oxidation of the cyclohexyloxy group.

- Monitor stability via periodic GC-MS to detect degradation products (e.g., cyclohexanol) .

Comparative and Methodological Questions

Q. How does this compound compare to other brominated aromatics in biological assays?

Q. What advanced techniques characterize its solid-state structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.